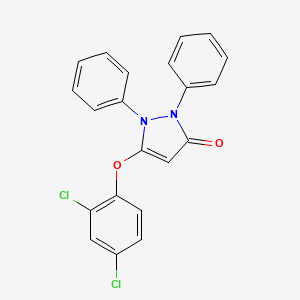
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is an organophosphorus compound with the molecular formula C18H30NO2P and a molecular weight of 323.41 g/mol . This compound is known for its unique chemical structure, which includes a phosphoryl group attached to an acetamide moiety, making it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide typically involves the reaction of diethylamine with hexyl(phenyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride . The general reaction scheme is as follows:
Hexyl(phenyl)phosphoryl chloride+Diethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form phosphonic acids.
Reduction: Reduction of the phosphoryl group can yield phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-2-(phenylphosphoryl)acetamide
- N,N-Diethyl-2-(hexylphosphoryl)acetamide
- N,N-Diethyl-2-(methyl(phenyl)phosphoryl)acetamide
Uniqueness
N,N-Diethyl-2-(hexyl(phenyl)phosphoryl)acetamide is unique due to the presence of both hexyl and phenyl groups attached to the phosphoryl moiety. This structural feature imparts distinct physicochemical properties, such as increased lipophilicity and enhanced ability to interact with hydrophobic and aromatic regions of biological targets .
Propriétés
Numéro CAS |
91024-93-0 |
|---|---|
Formule moléculaire |
C18H30NO2P |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-[hexyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C18H30NO2P/c1-4-7-8-12-15-22(21,17-13-10-9-11-14-17)16-18(20)19(5-2)6-3/h9-11,13-14H,4-8,12,15-16H2,1-3H3 |
Clé InChI |
GBLNDLKTEBZUIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCP(=O)(CC(=O)N(CC)CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


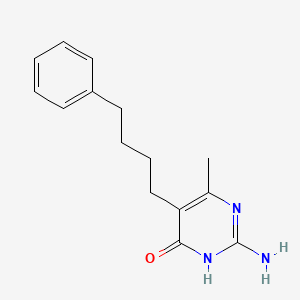

![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
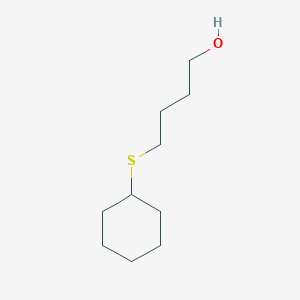
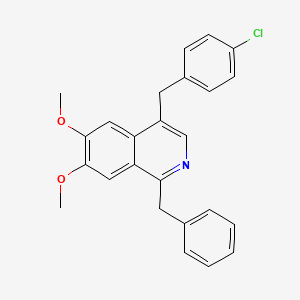
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
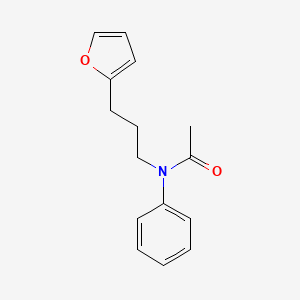

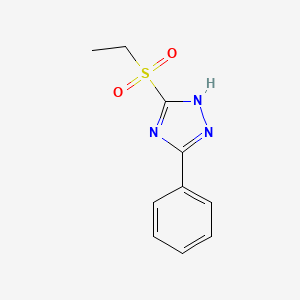
![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)
![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
